3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate” is a complex organic molecule. It contains several functional groups, including a 2-fluorophenyl group, a 1,2,4-oxadiazole ring, and a 2H-chromen-8-yl acetate group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbons, one oxygen atom, and two nitrogen atoms . The 2-fluorophenyl group is a phenyl ring with a fluorine atom at the 2-position . The 2H-chromen-8-yl acetate group is a chromene ring (a three-ring compound consisting of a benzene ring fused to a heterocyclic pyran ring) with an acetate group attached .Scientific Research Applications
Antimicrobial Properties
A study highlights the antimicrobial properties of 1,3,4-oxadiazole derivatives, emphasizing the role of fluorine atoms in enhancing these properties. The research reveals that compounds with a higher number of fluorine atoms exhibit potent antimicrobial activity against various bacterial and fungal strains (Parikh & Joshi, 2014).
Cytotoxic Effects
Research on novel derivatives of 1,3,4-oxadiazole compounds, including those with fluorine substituents, demonstrates their cytotoxicity on human carcinoma cell lines. This indicates potential applications in cancer research and therapy (Adimule et al., 2014).
Fluorescence Sensing
A study on thiophene substituted 1,3,4-oxadiazole derivatives, which are structurally related, indicates their potential in fluorescence quenching and aniline sensing. This suggests applications in chemical sensing and detection technologies (Naik et al., 2018).
Crystal Structure and Biological Activity
Another research focused on the crystal structure of similar compounds and their biological activities, such as antibacterial, antioxidant, and anti-TB effects. This underscores the multifaceted applications of these compounds in various scientific domains (Mamatha S.V et al., 2019).
Polymorphism and Anticancer Activity
The study of polymorphism in 1,3,4-oxadiazole derivatives with potential anticancer activity sheds light on the structural versatility of these compounds and their implications in medicinal chemistry (Shishkina et al., 2019).
Fluorescent Chemosensor
A 1,3,4-oxadiazole-based fluorescent chemosensor, designed for metal ion detection in aqueous solutions and living cells, illustrates the utility of such compounds in biological and environmental sensing (Zhou et al., 2012).
Antibacterial and Antifungal Activity
The synthesis of coumarinyl 1,3,4-oxadiazoles and their evaluation for antibacterial, antifungal, and antioxidant activities highlight the pharmaceutical potential of these compounds (Molnar et al., 2018).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential therapeutic applications. Given the broad range of biological activities associated with the 1,2,4-oxadiazole ring, this compound could be a promising candidate for drug development .
Properties
IUPAC Name |
[3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O5/c1-10(23)25-15-8-4-5-11-9-13(19(24)26-16(11)15)18-21-17(22-27-18)12-6-2-3-7-14(12)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHHPLOEYXHOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.